

Unveiling the Photophysical Properties of Cyanine5.5 Alkyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cyanine5.5 alkyne chloride	
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This in-depth technical guide provides a comprehensive overview of the quantum yield and related photophysical properties of Cyanine5.5 (Cy5.5) alkyne, a near-infrared (NIR) fluorescent probe critical for a range of applications in research and drug development. This document details the quantitative photophysical data, outlines experimental protocols for quantum yield determination, and illustrates a typical workflow for its application in biomolecule labeling and detection.

Core Photophysical Properties of Cyanine5.5 Alkyne

Cyanine5.5 alkyne is a bright and photostable NIR dye valued for its utility in environments where minimizing autofluorescence from biological samples is crucial.[1] Its fluorescence is stable across a wide pH range, from 4 to 10.[1][2] The alkyne functional group allows for its covalent attachment to azide-modified molecules through a copper-catalyzed click reaction (CuAAC), enabling the specific labeling of biomolecules such as proteins, peptides, and oligonucleotides.[1][2][3]

Quantitative Data Summary

The quantum yield (Φ) , a measure of the efficiency of photon emission after absorption, is a critical parameter for any fluorophore. For Cyanine 5.5 alkyne and its closely related derivatives, the reported quantum yield values vary slightly depending on the specific chemical structure



and the measurement conditions. The table below summarizes the key quantitative data for Cy5.5 alkyne and similar compounds.

Property	Cyanine5.5 alkyne (Lumiprobe)[4]	Cyanine5.5 alkyne (BroadPharm) [5]	Cyanine5.5 alkyne (AAT Bioquest)[3]	Cyanine 5.5, SE (R&D Systems)
Quantum Yield (Φ)	0.2	0.2	0.27	0.28
Excitation Max (λex)	684 nm	673 nm	683 nm	Not Specified
Emission Max (λem)	710 nm	707 nm	703 nm	Not Specified
Molar Extinction Coefficient (ε)	198,000 M ⁻¹ cm ⁻¹	209,000 M ⁻¹ cm ⁻¹	250,000 M ⁻¹ cm ⁻¹	Not Specified
Molecular Weight	656.30 g/mol	656.3 g/mol	1068.14 g/mol	Not Specified

Experimental Protocol: Relative Quantum Yield Determination

The quantum yield of a fluorescent molecule is typically determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The following protocol outlines the comparative method for determining the relative quantum yield of Cyanine5.5 alkyne.

- I. Materials and Instrumentation
- Fluorophore of Interest: Cyanine5.5 alkyne
- Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield and spectral properties that overlap with the sample (e.g., other cyanine dyes in the far-red region).

Foundational & Exploratory



- Solvent: High-purity solvent in which both the sample and standard are soluble and stable (e.g., dimethyl sulfoxide (DMSO), methanol).
- UV-Vis Spectrophotometer: To measure absorbance.
- Fluorescence Spectrometer: To measure fluorescence emission spectra.
- Cuvettes: Quartz cuvettes for both absorbance and fluorescence measurements.

II. Procedure

- Solution Preparation:
 - Prepare a stock solution of Cyanine5.5 alkyne and the quantum yield standard in the chosen solvent.
 - Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low concentration range is crucial to avoid inner filter effects.[6][7]
- Absorbance Measurement:
 - Record the absorbance spectrum of the solvent to use as a blank.
 - Measure the absorbance of each dilution of the Cyanine5.5 alkyne and the standard at the chosen excitation wavelength.
- Fluorescence Measurement:
 - Set the excitation wavelength of the fluorescence spectrometer to the value used for the absorbance measurements.
 - Record the fluorescence emission spectrum of the solvent blank.
 - Record the fluorescence emission spectra for all dilutions of the Cyanine5.5 alkyne and the standard. Ensure the instrument parameters are kept constant throughout all measurements.[6]



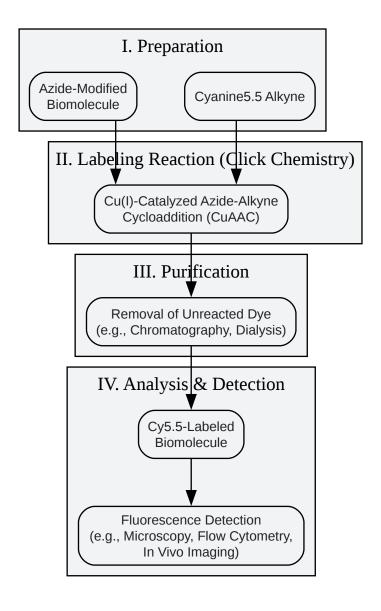
Data Analysis:

- Subtract the solvent's emission spectrum from the sample and standard emission spectra.
- Integrate the area under the corrected emission spectra for each dilution.
- Plot the integrated fluorescence intensity versus the absorbance for both the Cyanine5.5 alkyne and the standard.
- Determine the gradient (slope) of the resulting linear plots for both the sample (Grad) and the reference standard (GradR).[6]
- Quantum Yield Calculation:
 - The quantum yield of the sample (Φ) is calculated using the following equation: $\Phi = \Phi R * (Grad / Grad R) * (n^2 / nR^2)$ Where:
 - ΦR is the quantum yield of the reference standard.
 - Grad is the gradient of the sample's plot.
 - GradR is the gradient of the reference standard's plot.
 - n is the refractive index of the sample's solvent.
 - nR is the refractive index of the reference standard's solvent. (If the same solvent is used, this term becomes 1).

Application Workflow: Biomolecule Labeling and Detection

The primary application of Cyanine 5.5 alkyne in research and drug development is the fluorescent labeling of biomolecules for subsequent detection and imaging. The following diagram illustrates a typical experimental workflow.





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Workflow for biomolecule labeling with Cy5.5 alkyne.

This workflow begins with an azide-modified biomolecule of interest and Cyanine5.5 alkyne. These are conjugated via a copper-catalyzed click reaction, a highly efficient and specific method for forming a stable triazole linkage.[1][2] Following the reaction, purification is necessary to remove any unreacted dye. The resulting fluorescently labeled biomolecule is then ready for use in various downstream applications, including cellular imaging, flow cytometry, and in vivo imaging, where the bright NIR fluorescence of Cy5.5 allows for sensitive detection.[8]



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- To cite this document: BenchChem. [Unveiling the Photophysical Properties of Cyanine5.5
 Alkyne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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